molecular formula C12H8N4O4S2 B1475096 5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine CAS No. 2206820-48-4

5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine

Cat. No. B1475096
CAS RN: 2206820-48-4
M. Wt: 336.4 g/mol
InChI Key: MMLGZLQEXOUQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine (MNPITP) is a synthetic organic compound with a variety of potential applications in scientific research and laboratory experiments. It is a heterocyclic compound containing an isothiazole ring, a pyrimidine ring, and a nitrophenyl group. It has been studied for its potential as an inhibitor of various enzymes, such as protein tyrosine phosphatases, and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Understanding the compound’s mechanism of action is crucial for drug development. While specific details may vary, it likely interacts with biological targets related to inflammation, cell signaling, or enzymatic processes. Researchers have explored its potential as an IRAK4 inhibitor . Further studies are needed to elucidate its precise mode of action and selectivity.

Future Directions

: Zhang, Y., Wang, J., Tan, H., Li, J., Li, J., & Chen, S. (2020). ISOTHIAZOLO [5,4-D]PYRIMIDINE COMPOUND AS IRAK4 INHIBITOR. WIPO Patent Application WO/2020/001449. Link

properties

IUPAC Name

5-methylsulfonyl-3-(4-nitrophenyl)-[1,2]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4S2/c1-22(19,20)12-13-6-9-11(14-12)10(15-21-9)7-2-4-8(5-3-7)16(17)18/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLGZLQEXOUQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2C(=N1)C(=NS2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine
Reactant of Route 2
5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine
Reactant of Route 3
5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine
Reactant of Route 5
5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine
Reactant of Route 6
5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine

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